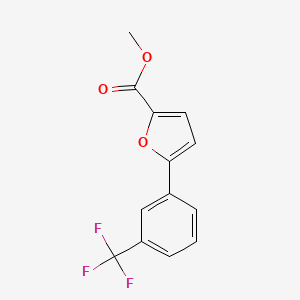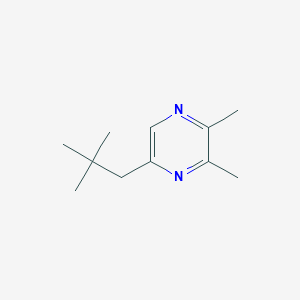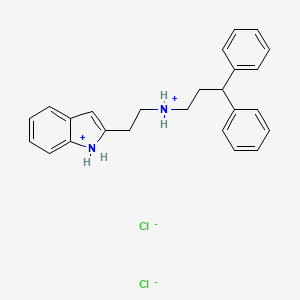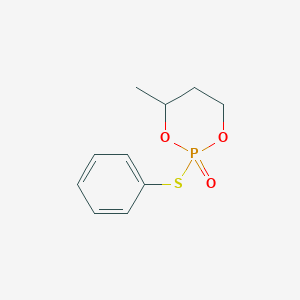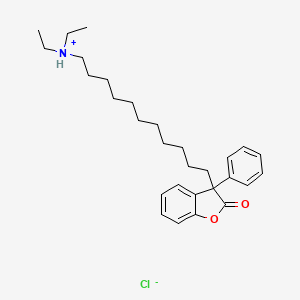
3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzofuranone core, a phenyl group, and a long undecyl chain terminated with a diethylamino group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Benzofuranone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuranone ring.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Introduction of the Undecyl Chain: The undecyl chain can be attached through a series of alkylation reactions, often using halogenated intermediates.
Addition of the Diethylamino Group: The terminal diethylamino group is introduced through nucleophilic substitution reactions, typically using diethylamine as the nucleophile.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylamino group.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a suitable leaving group.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, potentially modulating their activity. The benzofuranone core may also play a role in the compound’s biological activity by interacting with enzymes or other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A zero-length crosslinking agent used to couple carboxyl groups to primary amines.
3-(Diethylamino)propionic acid hydrochloride: Used in peptide synthesis and as a biochemical reagent.
Uniqueness
3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride is unique due to its long undecyl chain and the presence of both a benzofuranone core and a diethylamino group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63917-65-7 |
|---|---|
Formule moléculaire |
C29H42ClNO2 |
Poids moléculaire |
472.1 g/mol |
Nom IUPAC |
diethyl-[11-(2-oxo-3-phenyl-1-benzofuran-3-yl)undecyl]azanium;chloride |
InChI |
InChI=1S/C29H41NO2.ClH/c1-3-30(4-2)24-18-11-9-7-5-6-8-10-17-23-29(25-19-13-12-14-20-25)26-21-15-16-22-27(26)32-28(29)31;/h12-16,19-22H,3-11,17-18,23-24H2,1-2H3;1H |
Clé InChI |
ZTYGXAJTOOFVGB-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCCCCCCCCCCC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






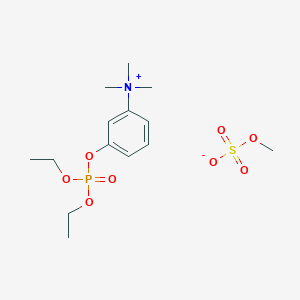


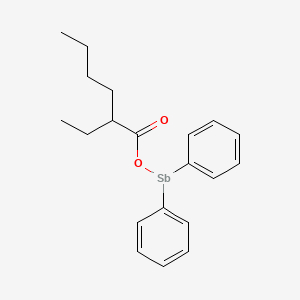
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
